![molecular formula C10H9ClF3N3O B2745033 N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide CAS No. 338965-00-7](/img/structure/B2745033.png)

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

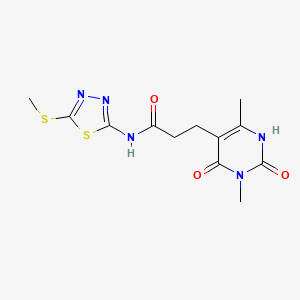

“N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methylprop-2-enehydrazide” is a chemical compound. It is related to the class of compounds known as trifluoromethylpyridines . Trifluoromethylpyridines are often used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of protocols reported for similar compounds in the literature . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The exact structure would depend on the specific positions of these groups on the pyridine ring .Applications De Recherche Scientifique

Pyrrolidines Synthesis

Pyrrolidines, significant in medicinal and industrial applications, can be synthesized through [3+2] cycloaddition involving compounds similar to N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide. This process, explored in the study by Żmigrodzka et al. (2022), demonstrates the potential of such reactions under mild conditions, leading to pyrrolidine derivatives potentially useful in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

Synthesis of Pyridine Derivatives

The compound can serve as a building block for synthesizing pyridine derivatives with potential antitumor and antimicrobial activities, as described by Riyadh (2011). These derivatives, obtained through reactions with active methylene compounds, exhibit significant biological activities, emphasizing the versatility of pyridine-based compounds in pharmaceutical research (Riyadh, 2011).

Antibacterial and Anticancer Properties

This compound and its derivatives can be investigated for their antibacterial and anticancer properties. Bondock and Gieman (2015) explored the synthesis of 2-chloro-3-hetarylquinolines, demonstrating significant activity against various bacterial strains and tumor cell lines. Such studies highlight the potential of pyridine-based compounds in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).

Thermodynamic and Transport Properties

In the realm of physical chemistry, the thermodynamic and transport properties of pyridinium-based ionic liquids, which are structurally related to the compound , have been studied. Cadena et al. (2006) used molecular dynamics and experimental approaches to analyze these properties, contributing to a deeper understanding of such compounds in various applications, including industrial processes and material science (Cadena et al., 2006).

Hydroboration of Pyridines

The hydroboration of pyridines, a chemical process involving compounds similar to this compound, has been researched for its regio- and chemoselectivity. Rao et al. (2018) demonstrated efficient catalysis under ambient conditions, contributing to synthetic chemistry's understanding and potential applications in organic synthesis and material science (Rao et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

It is hypothesized that the compound may interact with its targets, possibly PPTases, leading to inhibition of these enzymes . This inhibition could disrupt essential biochemical processes within the bacterial cell, leading to a halt in bacterial growth .

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the function of PPTases. PPTases are involved in a post-translational modification process that is crucial for bacterial cell viability and virulence . By inhibiting PPTases, the compound could disrupt these pathways, leading to a decrease in bacterial proliferation .

Result of Action

The result of the compound’s action is likely to be a decrease in bacterial growth due to the inhibition of PPTases . This could lead to a reduction in bacterial virulence and an overall decrease in the viability of bacterial cells .

Analyse Biochimique

Biochemical Properties

It is known that similar compounds with trifluoromethylpyridine (TFMP) structures have been used in the pharmaceutical and agrochemical industries .

Molecular Mechanism

It is known that similar compounds can inhibit bacterial phosphopantetheinyl transferase, an enzyme essential to bacterial cell viability and virulence

Propriétés

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3N3O/c1-3-8(18)16-17(2)9-7(11)4-6(5-15-9)10(12,13)14/h3-5H,1H2,2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIKQVXPIGLXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclobutyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2744953.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2744956.png)

![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)

![1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-3-(4-fluorophenyl)azepane](/img/structure/B2744963.png)

![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2744969.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2744970.png)

![N-[4-(benzyloxy)phenyl]-3-chloropropanamide](/img/structure/B2744971.png)